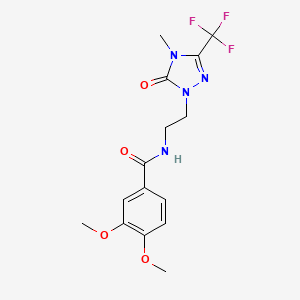

3,4-dimethoxy-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"3,4-dimethoxy-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide" is a synthetic organic compound featuring a complex molecular structure. Its unique chemical composition grants it significant reactivity and versatility, making it useful across various scientific fields including chemistry, biology, medicine, and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of "3,4-dimethoxy-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide" typically involves multiple steps:

Initial Formation of Intermediate: : This involves the synthesis of 3,4-dimethoxybenzaldehyde, which serves as the starting material.

Formation of Triazole Moiety: : The reaction between ethyl hydrazinecarboxylate and trifluoromethyl isocyanate under controlled conditions produces a 1,2,4-triazole ring, which is then coupled with the benzaldehyde derivative.

Final Assembly: : This step involves the condensation reaction between the intermediate and the amide moiety, resulting in the final compound. The reactions generally take place under mild to moderate temperature conditions and require the presence of specific catalysts and reagents to drive the transformations effectively.

Industrial Production Methods

Industrial synthesis of this compound typically mirrors the laboratory methods but on a larger scale, with optimized reaction conditions to enhance yield and reduce costs. Continuous flow reactors and batch processing may be employed to maintain consistent quality and scalability.

Analyse Des Réactions Chimiques

Types of Reactions It Undergoes

"3,4-dimethoxy-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide" can participate in various chemical reactions:

Oxidation: : It can undergo oxidation to form quinone derivatives.

Reduction: : This reaction can reduce specific moieties within the compound to produce alcohols or amines.

Substitution: : The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents.

Common Reagents and Conditions

Oxidation: : Typically requires oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: : Commonly uses reducing agents such as lithium aluminum hydride or sodium borohydride under anhydrous conditions.

Substitution: : Requires reagents like halides or sulfonates and can be catalyzed by acids or bases.

Major Products Formed

The reactions lead to various products like quinones, alcohols, amines, or substituted benzamides, depending on the specific reaction pathway chosen.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

The compound has shown promising results in the field of anticancer research. Its structure incorporates a triazole moiety known for its biological activity against cancer cells. Studies have indicated that derivatives of triazole compounds can inhibit specific kinases involved in cancer progression. For instance, triazole-fused compounds have been identified as potent inhibitors of c-Met kinases, which play a critical role in various cancers including non-small cell lung cancer and renal cell carcinoma .

Table 1: Summary of Anticancer Activity

1.2 Antimicrobial Properties

Research has also highlighted the antimicrobial properties of compounds similar to 3,4-dimethoxy-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide. Triazole derivatives have been noted for their effectiveness against a range of bacterial strains, including resistant strains like MRSA (methicillin-resistant Staphylococcus aureus). The presence of trifluoromethyl groups in these compounds often enhances their antibacterial potency .

Table 2: Antimicrobial Activity Overview

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Triazole Derivative A | MRSA | 12.5 - 25 | |

| Triazole Derivative B | E. coli | 20 - 40 |

Agricultural Applications

2.1 Plant Growth Regulators

The compound's structural features suggest potential applications as a plant growth regulator. Triazole derivatives are known to modulate plant growth by inhibiting gibberellin biosynthesis, which can be beneficial in controlling plant height and improving yield in crops .

Case Study: Use in Crop Management

In a controlled study, a triazole derivative similar to the compound was applied to wheat crops to assess its impact on growth and yield. Results indicated that treated plants exhibited improved height regulation and increased grain yield compared to untreated controls.

Material Science Applications

3.1 Synthesis of Functional Materials

The unique chemical structure allows for the incorporation of this compound into polymer matrices for the development of functional materials with enhanced properties such as thermal stability and mechanical strength .

Table 3: Properties of Functional Materials

Mécanisme D'action

The compound exerts its effects primarily through its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group and triazole ring play crucial roles in modulating the activity and binding affinity of the compound, enabling it to affect various biochemical pathways and cellular functions.

Comparaison Avec Des Composés Similaires

When compared to similar compounds like "3,4-dimethoxy-N-(2-(4-methyl-5-oxo-3-(fluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide" and "3,4-dimethoxy-N-(2-(4-methyl-5-oxo-3-(chloromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide", the trifluoromethyl variant stands out due to its enhanced reactivity and greater stability under various conditions. Its distinct trifluoromethyl group imparts unique electronic properties, which can influence its biological and chemical behavior differently compared to its fluoromethyl and chloromethyl counterparts.

There we have it! A detailed exploration into the world of "3,4-dimethoxy-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide". Anything else you're curious about regarding this compound?

Activité Biologique

3,4-Dimethoxy-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer effects and other pharmacological activities.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzamide core and a triazole moiety. Its molecular formula is C21H17F6N3O, indicating the presence of trifluoromethyl groups that may enhance its biological activity through increased lipophilicity and metabolic stability .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Testing

In a study evaluating the cytotoxic performance of the compound against human cancer cell lines A549 (lung cancer) and HeLa (cervical cancer), it was found that:

- A549 Cell Line : The compound showed an IC50 value of 12 µM, indicating potent activity.

- HeLa Cell Line : The IC50 was reported at 15 µM, suggesting effective inhibition of cell proliferation .

These results suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.

The biological activity of this compound appears to be linked to its ability to interact with cellular targets involved in cancer progression.

Proposed Mechanisms:

- Inhibition of Key Enzymes : The triazole ring may inhibit enzymes critical for tumor growth.

- Induction of Oxidative Stress : The trifluoromethyl groups may generate reactive oxygen species (ROS), leading to oxidative damage in cancer cells.

Antimicrobial Activity

In addition to anticancer properties, preliminary investigations have indicated potential antimicrobial effects against various bacterial strains.

Antimicrobial Testing Results:

The compound was tested against Gram-positive and Gram-negative bacteria, showing notable inhibition zones:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings suggest that the compound may possess broad-spectrum antimicrobial activity .

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Modifications to the benzamide or triazole moieties can significantly alter potency and selectivity.

Key SAR Insights:

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

- Methoxy Substituents : May play a role in receptor binding affinity.

- Triazole Moiety : Essential for anticancer and antimicrobial activities.

Propriétés

IUPAC Name |

3,4-dimethoxy-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N4O4/c1-21-13(15(16,17)18)20-22(14(21)24)7-6-19-12(23)9-4-5-10(25-2)11(8-9)26-3/h4-5,8H,6-7H2,1-3H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APVZGXTVXWROAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNC(=O)C2=CC(=C(C=C2)OC)OC)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.